Ethyl 9H-fluoren-9-ylmethyl carbonate
Description
Contextualizing Fluorene-Based Chemical Reagents in Modern Organic Synthesis
Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in various domains of chemistry, including materials science and medicinal chemistry. cdnsciencepub.comjinjingchemical.com The unique electronic properties and rigid, planar structure of the fluorene moiety make it an attractive building block for functional organic materials. cdnsciencepub.com In the realm of organic synthesis, the reactivity of the C-9 position of the fluorene ring is particularly notable, being weakly acidic and readily functionalized. google.com This has led to the development of a diverse array of fluorene-based reagents. jinjingchemical.com
These reagents are not limited to protecting groups but also encompass catalysts, ligands, and synthons for more complex molecular architectures. google.com The versatility of the fluorene scaffold allows for fine-tuning of steric and electronic properties, enabling chemists to design reagents with specific functionalities.
Academic Significance of 9H-Fluoren-9-ylmethyl Protecting Groups and Derivatives
Among the most impactful applications of fluorene derivatives in organic synthesis is the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. researchgate.netnih.govresearchgate.net Introduced by Carpino and Han, the Fmoc group has become a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net Its popularity stems from its stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638). nih.gov This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile side-chain protecting groups or the linkage to the solid support. nih.gov
The family of Fmoc-based reagents extends beyond the commonly used 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). cdnsciencepub.comresearchgate.net Various derivatives have been synthesized to optimize reactivity, solubility, and ease of introduction, catering to specific synthetic challenges. These derivatives often involve modification of the carbonate or another active ester group attached to the 9-fluorenylmethyl core.
Research Trajectories and Scholarly Relevance of Ethyl 9H-fluoren-9-ylmethyl carbonate within Protecting Group Chemistry and Beyond
While the broader family of Fmoc reagents is extensively studied, "this compound" represents a more specialized derivative. Its primary role in the literature is as a protecting group, particularly for hydroxyl moieties. A key application that highlights its specific utility is in the synthesis of oligodeoxyribonucleotides (Oligo-DNAs) on a solid support, where it serves as a base-labile protecting group for the 5'-hydroxyl function. nih.gov This application provides a valuable alternative to standard protocols that rely on acid-labile protecting groups, thus avoiding repeated exposure of the growing DNA chain to acidic conditions which can lead to depurination. nih.gov
The synthesis of this compound is not as commonly documented as that of Fmoc-Cl or Fmoc-OSu. However, it can be reasonably inferred to be synthesized from the reaction of 9-fluorenemethanol (B185326) with ethyl chloroformate. guidechem.comkobe-u.ac.jp The precursor, 9-fluorenemethanol, is a well-established chemical intermediate with multiple documented synthesis routes. google.comguidechem.comchemicalbook.com
The scholarly relevance of this compound lies in its contribution to the diversification of protecting group strategies, offering a base-labile option for hydroxyl protection in sensitive applications like oligonucleotide synthesis. While not as universally employed as other Fmoc reagents, its existence and application underscore the ongoing effort to develop tailored synthetic tools for specific and demanding chemical transformations.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are limited, its properties and reactivity can be understood in the context of the broader class of 9-fluorenylmethyl carbonates.
Synthesis and Physicochemical Properties
The synthesis of this compound logically proceeds via the reaction of 9-fluorenemethanol with ethyl chloroformate, likely in the presence of a base to neutralize the hydrochloric acid byproduct. This is a standard method for the formation of carbonate esters.
| Property | Value |
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), tetrahydrofuran, and ethyl acetate (B1210297). |
| Note: These properties are based on the chemical structure and data for analogous compounds, as specific experimental data for this compound is not widely published. |
Application in Oligonucleotide Synthesis
The use of this compound as a 5'-OH protecting group in oligonucleotide synthesis offers a distinct advantage. The deprotection is achieved under basic conditions, which is compatible with the stability of the DNA molecule.
| Step in Oligonucleotide Synthesis | Role of this compound | Typical Deprotection Conditions |
| Protection of Nucleoside | Reacts with the 5'-hydroxyl group of the nucleoside. | - |
| Coupling | The protected nucleoside is coupled to the growing oligonucleotide chain. | - |
| Deprotection | The this compound group is removed from the 5'-end. | Treatment with a mild base (e.g., piperidine or DBU in an organic solvent). |
| This table illustrates the general workflow of using a base-labile 5'-OH protecting group in solid-phase oligonucleotide synthesis. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
127228-99-3 |
|---|---|
Molecular Formula |
C17H15O3- |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C17H16O3/c1-2-19-17(18)20-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 |
InChI Key |
XRJWGLJJXWBAPF-UHFFFAOYSA-M |
SMILES |
CCOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms |
(9-fluorenylmethyl)ethylcarbonate 9-FMEC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor Derivatization Approaches for Ethyl 9H-fluoren-9-ylmethyl carbonate Synthesis
The creation of this compound is primarily achieved through the derivatization of its alcohol precursor, 9H-Fluoren-9-ylmethanol. This involves reacting the hydroxyl group with a suitable ethyl-carbonate-forming reagent.
Formation from 9H-Fluoren-9-ylmethanol and Ethyl Chloroformate or Equivalents
The most direct and conventional method for synthesizing this compound is the reaction of 9H-Fluoren-9-ylmethanol with ethyl chloroformate. This reaction is a standard procedure for forming unsymmetrical carbonates. The process involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of ethyl chloroformate.
This reaction typically requires the presence of a base, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Common bases used for this purpose include tertiary amines like pyridine (B92270) or triethylamine (B128534). The reaction is often conducted in an inert aprotic solvent, such as chloroform (B151607) or dichloromethane (B109758), at reduced temperatures (e.g., 0-5°C) to control the reaction rate and minimize side reactions. google.com
Table 1: Typical Reaction Conditions for Synthesis from 9H-Fluoren-9-ylmethanol and Ethyl Chloroformate
| Parameter | Condition | Source |
| Alcohol | 9H-Fluoren-9-ylmethanol | N/A |
| Reagent | Ethyl Chloroformate | N/A |
| Base/Catalyst | Pyridine or DMAP | google.comrbattalcollege.org |
| Solvent | Chloroform, Dichloromethane | google.com |
| Temperature | 0–5 °C to Room Temperature | google.com |
Synthesis via Activated Fluorenyl Carbonates (e.g., Fmoc-OSu, Fmoc-Pfp)
Activated carbonates, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), are primarily designed as efficient reagents for attaching the fluorenylmethoxycarbonyl (Fmoc) protecting group to the amino functions of amino acids and peptides. rsc.orgsemanticscholar.org Their synthesis involves reacting 9-fluorenylmethyl chloroformate (Fmoc-Cl) with N-hydroxysuccinimide in the presence of a base. google.com
While the primary application of reagents like Fmoc-OSu is for carbamate (B1207046) formation, a transesterification reaction with ethanol (B145695) to yield this compound is chemically conceivable. In such a hypothetical reaction, ethanol would act as a nucleophile, displacing the N-hydroxysuccinimide or other leaving group. However, this is not a standard or efficient method for preparing simple alkyl carbonates like the ethyl derivative, as the direct reaction with ethyl chloroformate is more straightforward. The high reactivity of Fmoc-OSu is tailored for reactions with amines, and its use for transesterification with a simple alcohol like ethanol is not well-documented in scientific literature.
Direct Carbonylation and Related Methods
Direct carbonylation methods offer alternatives to the use of chloroformates, often addressing safety concerns associated with phosgene (B1210022) and its derivatives. One such strategy involves the use of triphosgene (B27547), a safer, solid phosgene equivalent. In this multi-step approach, 9H-fluoren-9-ylmethanol is first reacted with triphosgene in the presence of a catalyst to generate 9-fluorenylmethyl chloroformate (Fmoc-Cl) in situ. google.com This intermediate can then be reacted with ethanol without isolation to produce the final product, this compound.
A more innovative approach is the "photo-on-demand" synthesis. organic-chemistry.orgnih.gov This method involves the photochemical oxidation of chloroform (CHCl₃) in the presence of an alcohol (in this case, 9H-fluoren-9-ylmethanol) and oxygen to generate the corresponding chloroformate in situ. kobe-u.ac.jp This highly reactive intermediate can then be treated with ethanol in a one-pot procedure to yield the desired unsymmetrical carbonate. This technique avoids the handling of highly toxic phosgene or its direct surrogates. kobe-u.ac.jpresearchgate.net
Catalytic Systems in the Synthesis of Fluorenyl Carbonates
Catalysts play a crucial role in enhancing the efficiency, selectivity, and reaction conditions for carbonate synthesis. Both organocatalytic and metal-based systems have been developed for these transformations.
Organocatalytic Approaches to Carbonate Formation
Organocatalysts provide a metal-free alternative for carbonate synthesis. For the reaction between an alcohol and a chloroformate, nucleophilic catalysts are particularly effective. 4-Dimethylaminopyridine (DMAP) is a widely used and highly efficient catalyst for this transformation. rbattalcollege.org
The catalytic cycle begins with the reaction of DMAP with ethyl chloroformate. DMAP acts as a potent nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting ethyl chloroformate. Subsequently, 9H-fluoren-9-ylmethanol attacks this activated intermediate, leading to the formation of the carbonate and the regeneration of the DMAP catalyst. rbattalcollege.org This catalytic pathway allows the reaction to proceed under mild conditions with high efficiency. rbattalcollege.org
Inorganic and Organometallic Catalysis in Carbonate Synthesis
Inorganic and organometallic catalysts, typically functioning as Lewis acids, can also facilitate carbonate synthesis. organic-chemistry.org While specific examples for this compound are not prevalent, general principles from related reactions are applicable. Metal salts such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and zinc acetate (B1210297) have been shown to catalyze carbonate formation. organic-chemistry.org
These Lewis acidic catalysts function by coordinating to the carbonyl oxygen of the electrophile (e.g., ethyl chloroformate). This coordination polarizes the carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol. This activation lowers the energy barrier for the reaction, often allowing for milder conditions and improved yields.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The synthesis of this compound, a member of the fluorenylmethoxycarbonyl (Fmoc) group of compounds, requires precise control over reaction conditions to maximize both the yield and the purity of the final product. Key parameters that are often manipulated during optimization include the choice of solvent, reaction temperature, and pressure. These factors can significantly influence reaction kinetics, equilibrium position, and the formation of byproducts.
Solvent Effects on Reaction Efficiency and Selectivity
The solvent plays a critical role in the synthesis of carbonate compounds, influencing reactant solubility, stabilizing transition states, and affecting the reaction pathway. The choice between protic and aprotic solvents, as well as solvent polarity, can lead to substantial differences in reaction outcomes. For reactions involving the formation of fluorenyl-based compounds, various solvent systems have been explored. For instance, in related syntheses of fluorenyl derivatives, solvent mixtures such as dioxane and water have been utilized. researchgate.net
The selection of a solvent can impact the efficiency of the reaction. For example, polar aprotic solvents are often favored in nucleophilic substitution reactions as they can solvate cations while leaving the nucleophile relatively free, potentially increasing the reaction rate. In the context of green chemistry, there is a growing emphasis on replacing traditional volatile organic compounds with more environmentally benign alternatives. Bio-based solvents like ethyl lactate (B86563) and propylene (B89431) carbonate are being investigated as potential replacements for conventional solvents such as acetonitrile (B52724) or dichloromethane in various chemical processes, including chromatography and synthesis. whiterose.ac.ukresearchgate.net The use of such green solvents could be a key consideration in optimizing the synthesis of this compound to align with sustainable manufacturing principles. whiterose.ac.uk
The following table illustrates the potential effects of different solvent types on a generalized carbonate synthesis reaction, based on established chemical principles and findings from related studies.
| Solvent Type | Example(s) | Potential Effects on Carbonate Synthesis | Rationale |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Can enhance reaction rates by solvating cations, leaving the nucleophile more reactive. | Favors SN2-type mechanisms often involved in carbonate formation. |
| Polar Protic | Water, Ethanol | May decrease reaction rates by solvating the nucleophile through hydrogen bonding. | Can participate in side reactions (e.g., hydrolysis) if conditions are not controlled. |
| Nonpolar Aprotic | Toluene, Hexane (B92381) | Generally lower reaction rates due to poor solubility of ionic reagents and stabilization of intermediates. | Often used when reactants are nonpolar or to control reactivity. |
| "Green" Solvents | Ethyl lactate, Propylene Carbonate whiterose.ac.ukresearchgate.net | Can offer good solubility for organic compounds while being biodegradable and non-toxic. whiterose.ac.uk | Offers a more sustainable synthetic route, reducing environmental impact. researchgate.net |
Temperature and Pressure Control in Carbonate Synthesis
Temperature is a fundamental parameter in chemical synthesis, directly influencing reaction rates and selectivity. For the synthesis of carbonates, precise temperature control is crucial. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the target compound. In a study on the synthesis of a fluorenyl carbonate from a fluorenyl epoxide using supercritical carbon dioxide, the reaction was found to be highly sensitive to temperature. koreascience.kr The highest yield (92%) was achieved at a specific temperature of 393 K (120 °C), indicating the presence of an optimal temperature window for maximizing product formation. koreascience.kr
Pressure is another critical variable, particularly when gaseous reagents like carbon dioxide are used, or when operating under supercritical fluid conditions. In the aforementioned synthesis of a fluorenyl carbonate, the reaction was conducted at a pressure of 75.9 bar. koreascience.kr The use of supercritical CO₂ as both a reactant and a solvent is an example of a green chemistry approach where pressure control is paramount. koreascience.kr Manipulating pressure can alter the density and solvent properties of supercritical fluids, thereby influencing reaction rates and yields.
The table below summarizes findings from the synthesis of a fluorenyl carbonate, demonstrating the interplay between temperature, pressure, and catalyst in achieving high yields.
| Catalyst (2 mol%) | Temperature (K) | Pressure (bar) | Yield (%) |
| Tetrabutylammonium bromide | 393 | 75.9 | 92 |
| Tetrabutylammonium chloride | 393 | 75.9 | 85 |
| Tetraphenylphosphonium bromide | 393 | 75.9 | 78 |
| Tetrabutylammonium bromide | 373 | 75.9 | 75 |
| Data derived from a study on the carboxylation of a fluorenyl epoxide. koreascience.kr |
Novel Synthetic Routes and Green Chemistry Considerations in Fluorenyl Carbonate Production
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. uniroma1.it The production of fluorenyl carbonates, including this compound, is being re-evaluated through this lens to develop more sustainable and environmentally friendly manufacturing processes. acs.org
One significant advancement is the avoidance of highly toxic reagents like phosgene, which was traditionally used for producing carbonates. A greener alternative is the use of transesterification reactions with reagents like dimethyl carbonate (DMC) or diethyl carbonate. researchgate.net These reactions are often catalyzed by solid base catalysts, which can be easily separated and reused, minimizing waste. researchgate.net
Another innovative and green approach is the utilization of supercritical carbon dioxide (scCO₂). As demonstrated in the synthesis of a five-membered cyclic fluorenyl carbonate, scCO₂ can serve as both a C1 building block (the source of the carbonate group) and the reaction solvent. koreascience.kr This method is inherently cleaner as it reduces the need for conventional organic solvents and utilizes a greenhouse gas as a raw material. The reaction is catalyzed efficiently by onium salts, such as quaternary ammonium (B1175870) halides. koreascience.kr
Further greening of the synthesis process can be achieved by:
Use of Bio-based Solvents: Employing solvents derived from renewable resources, such as ethyl lactate or Cyrene, can significantly reduce the environmental footprint of the synthesis. whiterose.ac.uk
Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, not only improves yield but can also reduce energy consumption, a core principle of green chemistry. mdpi.com
Catalyst Selection: Developing highly active and selective catalysts, particularly heterogeneous catalysts, allows for lower catalyst loading, easier product purification, and catalyst recycling.
The continuous effort to integrate these green chemistry principles is crucial for the future production of this compound and related compounds, ensuring that their synthesis is both efficient and environmentally responsible. acs.orgjinjingchemical.com
Mechanistic Investigations of Reactivity and Transformation
Reaction Kinetics and Thermodynamic Profiling of Fluorenyl Carbonate Formation and Cleavage
The cleavage of the fluorenyl carbonate group is a thermodynamically favorable process, driven by the formation of stable products. The reaction is typically initiated by a base and proceeds rapidly. The kinetics of this deprotection are commonly monitored using UV-Vis spectroscopy. The cleavage process liberates dibenzofulvene (DBF), which, in the presence of a secondary amine scavenger like piperidine (B6355638), forms a stable dibenzofulvene-piperidine adduct. scielo.org.mx This adduct exhibits a distinct UV absorbance maximum, allowing for real-time tracking of the reaction progress. researchgate.net
The rate of the deprotection reaction is influenced by several factors, including the choice of base, its concentration, the solvent, and the specific substrate. nih.govthermofisher.com For instance, while piperidine is a standard reagent, other bases have been studied to modulate the reaction rate and reduce side reactions. scielo.org.mxnih.gov Studies comparing piperazine (B1678402) (PZ), 4-methylpiperidine (B120128) (4MP), and piperidine (PP) have shown that deprotection efficiency can vary depending on the amino acid substrate and reaction time. nih.gov For example, with Fmoc-L-Leucine-OH, deprotection was efficient with all three reagents even at short timeframes, whereas Fmoc-L-Arginine(Pbf)-OH required longer reaction times for efficient cleavage. nih.gov
The molar extinction coefficient of the dibenzofulvene-base adduct is crucial for quantifying the extent of the reaction. This coefficient can be sensitive to the concentration of the base in the solvent. thermofisher.com
| Dibenzofulvene Adduct | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| Dibenzofulvene-Piperidine | DMF | 301 | 7800 | scielo.org.mxresearchgate.net |
| Dibenzofulvene-Piperidine | DMF | 289 | 5800 | researchgate.net |
| Dibenzofulvene-Piperidine | DMF | 266 | 17500 | researchgate.net |
Mechanisms of Cleavage and Deprotection of Fluorenyl Carbonates
The removal of the fluorenyl carbonate protecting group proceeds through a well-established multi-step mechanism, primarily involving a base-mediated elimination reaction.
The cleavage mechanism is a classic example of a base-induced β-elimination, often described as an E1cB-like (Elimination, Unimolecular, conjugate Base) process. The reaction is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine. nih.gov This deprotonation is the rate-determining step and results in the formation of a carbanion intermediate. This intermediate is stabilized by the aromatic fluorenyl system. Subsequently, the lone pair on the carbanion initiates an electronic rearrangement, leading to the elimination of the carbonate group and the formation of a highly reactive exocyclic double bond, yielding dibenzofulvene (DBF). scielo.org.mx This process also releases carbon dioxide and the deprotected ethyl amine.
Dibenzofulvene (DBF) is a highly reactive electrophilic intermediate generated during the cleavage reaction. nih.gov If not controlled, DBF has a strong tendency to undergo polymerization, leading to the formation of insoluble aggregates which can complicate purification processes. scielo.org.mx To prevent this, the deprotection is carried out in the presence of a nucleophilic scavenger, which is often the base used to initiate the reaction itself. researchgate.net
Secondary amines, such as piperidine, are particularly effective because they rapidly trap the DBF intermediate via a Michael-type addition reaction. scielo.org.mxresearchgate.net This reaction forms a stable and soluble dibenzofulvene-piperidine adduct, effectively removing the reactive DBF from the reaction mixture. scielo.org.mx The formation of this stable adduct is a key factor that drives the deprotection equilibrium to completion. nih.gov
The choice of base is critical as it affects not only the deprotection efficiency but also the profile of side products. An ideal base must be capable of efficiently abstracting the C9 proton of the fluorenyl group and also acting as an effective scavenger for the resulting dibenzofulvene. scielo.org.mx
Piperidine (pKa ≈ 11.1) is the most commonly used base due to its optimal balance of basicity and nucleophilicity, allowing it to efficiently promote the β-elimination and trap the DBF byproduct. nih.gov However, its use can sometimes lead to side reactions, such as the formation of aspartimide when cleaving Fmoc groups from peptides containing aspartic acid residues. nih.govresearchgate.net
To mitigate such side reactions, other bases have been investigated.
4-Methylpiperidine: Shows faster reaction rates compared to piperidine and is also an effective DBF scavenger. scielo.org.mx
Piperazine (PZ): A less nucleophilic base that can be used, sometimes in combination with stronger, non-nucleophilic bases.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base. While it can effectively remove the Fmoc group, it is incapable of forming a stable adduct with DBF, which can lead to incomplete reactions as the equilibrium is not effectively shifted. scielo.org.mx
Dipropylamine (DPA): Has been reported as an alternative to reduce aspartimide formation, especially in high-temperature synthesis protocols. researchgate.net
Bases with pKa values higher than piperidine can deprotect the Fmoc group more effectively, but if they cannot form a stable adduct with DBF, the reaction equilibrium may not favor complete deprotection. scielo.org.mx
| Base | pKa | DBF Adduct Formation | Key Characteristics/Side Products | Reference |
|---|---|---|---|---|
| Piperidine (PP) | 11.1 | Yes | Standard reagent; can induce aspartimide formation. | scielo.org.mxnih.gov |
| 4-Methylpiperidine (4MP) | - | Yes | Higher reaction rates than piperidine. | scielo.org.mxnih.gov |
| Piperazine (PZ) | - | Yes | Alternative to piperidine. | nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | No | Strong base, but does not act as a scavenger; can lead to incomplete reactions. | scielo.org.mx |
| Dipropylamine (DPA) | - | Yes | Reduces aspartimide formation compared to piperidine. | researchgate.net |
| Dicyclohexylamine | - | No | Limited application due to lack of scavenger action. | scielo.org.mx |
Influence of Structural Modifications on Reaction Pathways and Selectivity
Structural modifications to the fluorenyl ring system can significantly influence the reaction pathways and kinetics of C-H bond activation and cleavage. Studies on related fluorenyl benzoates have shown that introducing substituents can alter the thermodynamics and steric environment of the molecule. nih.gov For example, adding a methyl group can induce steric compression, which in turn can affect the basicity of nearby functional groups and weaken the target C-H bond. nih.gov Such modifications can lead to enhanced reaction rates. nih.gov
While specific studies on substituted Ethyl 9H-fluoren-9-ylmethyl carbonate are not prevalent, these findings suggest that the electronic and steric properties of the fluorenyl moiety are key determinants of its reactivity. Electron-withdrawing or electron-donating groups on the fluorene rings would be expected to alter the pKa of the C9 proton, thereby affecting the rate of the initial deprotonation step. Similarly, modifications to the ethyl portion of the carbonate could influence the stability of the leaving group, although this effect is likely to be less pronounced than modifications to the core fluorenyl structure.
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms associated with fluorenyl carbonates. Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the cleavage reaction. These theoretical models allow for the identification and characterization of transition states and intermediates, providing detailed insight into the reaction pathway at an atomic level. researchgate.net
For instance, computational studies can be used to:
Calculate the activation energy barriers for the initial proton abstraction and the subsequent elimination step, helping to confirm the rate-determining step.
Model the structure of the transition state, revealing the geometry of the reacting molecules as they convert from reactants to products. nih.gov
Investigate the thermodynamic stability of intermediates, such as the fluorenyl carbanion and the dibenzofulvene-base adducts.
Predict how structural modifications to the fluorenyl group or the base would affect reaction kinetics and thermodynamics. nih.gov
While direct computational studies on this compound are limited, research on analogous systems, such as the degradation of fluoroethylene carbonate in batteries, demonstrates the utility of these methods in unraveling complex reaction networks involving both reduction and oxidation pathways. elyse-platform.academy Such approaches can validate experimental findings and provide predictive power for designing more efficient deprotection strategies.
Role As a Protecting Group Reagent in Advanced Organic Synthesis
Application in Amine Protection: Fmoc-Amine Derivatization
The primary application of reagents that introduce the Fmoc group is the protection of primary and secondary amines. The reaction of an amine with a reagent like Ethyl 9H-fluoren-9-ylmethyl carbonate results in the formation of a stable carbamate (B1207046) linkage. masterorganicchemistry.com This protection strategy is fundamental to multi-step syntheses, preventing the nucleophilic amine from engaging in undesired side reactions. wiley-vch.de The Fmoc group is particularly advantageous because it can be removed under mild, non-hydrolytic basic conditions, typically using a secondary amine like piperidine (B6355638) or morpholine (B109124) in a polar aprotic solvent. acs.orgwiley-vch.de
The Fmoc group is the dominant Nα-protecting group used in modern Solid-Phase Peptide Synthesis (SPPS). nih.govnih.govluxembourg-bio.com In Fmoc-based SPPS, amino acids with their α-amino group protected by Fmoc and their side chains protected by acid-labile groups (like tert-butoxycarbonyl (Boc) or trityl (Trt)) are sequentially coupled to a growing peptide chain anchored to a solid support. iris-biotech.decsic.es
The synthesis proceeds in a cyclical manner, as detailed in the table below. csic.es
| Step | Action | Reagents/Conditions | Purpose |
| 1 | Deprotection | 20-50% Piperidine in a solvent like Dimethylformamide (DMF) | To remove the temporary Fmoc group from the N-terminal amino acid, exposing a free amine for the next coupling step. luxembourg-bio.comiris-biotech.de |
| 2 | Washing | DMF or other suitable solvents | To remove excess deprotection reagent and the cleaved Fmoc-adduct (dibenzofulvene-piperidine adduct). nih.gov |
| 3 | Coupling | Fmoc-protected amino acid, activating reagents (e.g., DIC/Oxyma), and a base (e.g., DIEA) | To form a new peptide bond between the free amine on the resin-bound peptide and the incoming activated amino acid. unibo.it |
| 4 | Washing | DMF or other suitable solvents | To remove excess reagents and by-products from the coupling reaction. nih.gov |
This cycle is repeated until the desired peptide sequence is assembled. csic.es The mild conditions used for Fmoc removal preserve the acid-sensitive side-chain protecting groups and the linkage of the peptide to the resin, which are only removed at the final cleavage step, typically with strong acid like trifluoroacetic acid (TFA). iris-biotech.decsic.es This represents a key orthogonal strategy in peptide synthesis. nih.govnih.gov
While SPPS is dominant, the Fmoc group also finds significant application in solution-phase peptide synthesis. acs.orgnih.gov In this approach, the peptide is synthesized while dissolved in an appropriate solvent, without being attached to a solid support. This method is often used for large-scale synthesis or for peptides that are difficult to assemble on a solid phase. The principles of protection and deprotection remain the same as in SPPS, with the Fmoc group providing temporary Nα-protection that can be selectively removed in the presence of other protecting groups. nih.gov A key challenge in solution-phase synthesis is the purification of the product after each coupling and deprotection step, which can be more complex than the simple washing steps used in SPPS.
The utility of the Fmoc group extends beyond the α-amino groups of standard amino acids. It is a versatile protecting group for a wide array of amine-containing molecules. This includes the protection of side-chain amino groups, such as that of Lysine, and the protection of non-proteinogenic amino acids, amino alcohols, and other aliphatic and aromatic amines. nih.govresearchgate.netresearchgate.net For instance, it has been used to protect diamines where one amine is protected with Fmoc and the other with an orthogonal protecting group like Boc, allowing for selective deprotection and derivatization at either end of the molecule. nih.gov This versatility makes Fmoc-introducing reagents crucial for the synthesis of complex natural products and pharmaceuticals. numberanalytics.com
Protection of Hydroxyl Groups and Other Heteroatom Functionalities
Beyond amines, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used to protect hydroxyl groups in alcohols and phenols, forming 9-fluorenylmethyl carbonate derivatives. numberanalytics.comhighfine.com This protection is stable to many reaction conditions but can be cleaved using similar basic conditions as those for Fmoc-protected amines, such as treatment with triethylamine (B128534) in pyridine (B92270). highfine.com This allows for the protection of hydroxyl-containing amino acids like serine, threonine, and tyrosine. However, in the context of standard Fmoc-SPPS, the side-chain hydroxyl groups of these amino acids are more commonly protected with acid-labile groups like tert-butyl (tBu) to maintain orthogonality with the base-labile Nα-Fmoc group. iris-biotech.de
Orthogonal Protecting Group Strategies Utilizing this compound
The concept of orthogonality is central to the widespread use of the Fmoc group. nih.goviris-biotech.de An orthogonal protecting group strategy allows for the selective removal of one class of protecting groups in the presence of others by using different chemical conditions. nih.goviris-biotech.de The Fmoc/tBu strategy is the most common orthogonal combination in modern peptide synthesis. iris-biotech.de
In this scheme:
Nα-Amine Protection: The temporary Fmoc group is used, which is cleaved at each cycle with a base (e.g., piperidine). iris-biotech.decsic.es
Side-Chain Protection: Permanent side-chain protecting groups, such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt), are used for functional groups on amino acid side chains. These groups are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acid (e.g., TFA) during the final step. numberanalytics.comiris-biotech.de
This orthogonality ensures that the complex side-chain functionalities remain protected throughout the iterative chain elongation process and are only revealed at the end of the synthesis. nih.gov
| Protecting Group Class | Example | Chemical Lability | Application in Fmoc-SPPS |
| Base-Labile | Fmoc | Piperidine, DBU, Morpholine acs.orghighfine.com | Temporary Nα-amino group protection. iris-biotech.de |
| Acid-Labile | Boc, tBu, Trt | Trifluoroacetic Acid (TFA), HCl numberanalytics.comiris-biotech.de | "Permanent" side-chain protection of Lys, Asp, Glu, Ser, Thr, Tyr, Cys, His. iris-biotech.deiris-biotech.de |
| Catalytic Hydrogenation | Cbz (Benzyloxycarbonyl) | H₂, Pd/C masterorganicchemistry.com | Orthogonal protection, often used in solution-phase synthesis. |
| Palladium-Catalyzed | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ and a nucleophilic scavenger nih.gov | Orthogonal side-chain or backbone protection. nih.gov |
Mitigation of Side Reactions in Fmoc-Mediated Protections
Despite its utility, Fmoc chemistry is associated with several potential side reactions that can reduce the yield and purity of the final product. nih.gov Careful selection of reaction conditions and specialized reagents is crucial to mitigate these issues. acs.orgiris-biotech.denih.gov
Diketopiperazine (DKP) Formation:
Description: The deprotected N-terminal amine of a dipeptide attached to the resin can attack the ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is especially problematic for sequences with Proline or Glycine at the C-terminus. iris-biotech.de
Mitigation: This can be minimized by coupling the first two amino acids as a pre-formed dipeptide building block, thus bypassing the problematic dipeptidyl-resin stage. iris-biotech.de
Aspartimide Formation:
Description: A major side reaction involving aspartic acid (Asp) residues, where the backbone nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide). This can lead to racemization and the formation of β-peptide linkages upon ring-opening. iris-biotech.deresearchgate.net
Mitigation: Strategies include using bulkier side-chain protecting groups for Asp, adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution, or using backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group. researchgate.net
Racemization:
Description: Loss of stereochemical integrity can occur, particularly at the C-terminal residue during its initial loading onto the resin and for residues like Cysteine and Histidine during coupling. researchgate.net
Mitigation: Using less basic conditions and specific coupling additives can reduce racemization. For C-terminal Cysteine, using piperazine (B1678402) instead of piperidine for deprotection has been shown to cause less racemization. researchgate.net
Side Reactions during Final Cleavage:
Description: During the final TFA-mediated cleavage and deprotection step, the highly reactive cationic species generated from the cleaved side-chain protecting groups can modify sensitive residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys). nih.gov
Mitigation: This is effectively suppressed by using a "cleavage cocktail" containing scavengers. These are nucleophilic reagents that trap the reactive cations. nih.gov
| Side Reaction | Affected Residues | Mitigation Strategy |
| Diketopiperazine Formation | C-terminal Pro, Gly | Use of dipeptide building blocks. iris-biotech.de |
| Aspartimide Formation | Aspartic Acid (Asp) | Use of bulky side-chain protecting groups; addition of HOBt to deprotection solution. iris-biotech.deresearchgate.net |
| TFA-Mediated Alkylation | Trp, Tyr, Met, Cys | Addition of scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT)) to the cleavage cocktail. nih.gov |
| Sulfonation of Trp | Tryptophan (Trp) | Use of Fmoc-Trp(Boc)-OH to protect the indole (B1671886) nitrogen. |
Suppression of Dipeptide and Oligomer Formation
A significant challenge during the preparation of Nα-Fmoc protected amino acids is the potential for unwanted carboxyl activation, which can lead to the formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH) and subsequently longer oligomers. nih.gov This side reaction occurs when the carboxyl group of one amino acid is activated and reacts with the amino group of a second molecule before the Fmoc protection is complete. These impurities, if not removed, can be incorporated into the growing peptide chain during synthesis, leading to significant purification challenges. nih.gov
The choice of the Fmoc-donating reagent is a critical factor in preventing this side reaction. While the highly reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl) was an early reagent for this purpose, its use is associated with a higher incidence of dipeptide formation. nih.govpublish.csiro.au To circumvent this, alternative reagents have been developed that offer cleaner introduction of the Fmoc group.
Key Strategies to Suppress Oligomerization:
Alternative Fmoc Reagents: Reagents such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and stable Fmoc-benzotriazoles are now more commonly used. publish.csiro.auorganic-chemistry.org These reagents are less prone to causing the unwanted carboxyl activation that leads to dipeptide impurities. nih.govorganic-chemistry.org Oxime carbonate-based reagents have also been developed for the clean introduction of the Fmoc group, aiming to replace N-hydroxysuccinimide activation methods. nih.gov
Intermediate Silylation: Another effective technique involves the temporary protection of the carboxylic acid group through an intermediate silylation step using reagents like chlorotrimethylsilane. This protection prevents the amino acid's carboxyl group from being activated and reacting with another amino acid molecule during the Nα-Fmoc protection step, thereby preventing oligomerization. nih.gov
The table below summarizes various Fmoc-donating reagents and their relative propensity for causing dipeptide formation.
| Fmoc Reagent | Common Abbreviation | Propensity for Dipeptide Formation | Notes |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | High | High reactivity can lead to unwanted carboxyl activation. nih.govpublish.csiro.au |
| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Low | A commonly used alternative to Fmoc-Cl to minimize side reactions. publish.csiro.au |
| Fmoc-benzotriazoles | - | Very Low | Yields Fmoc-amino acids free of dipeptide and tripeptide impurities. organic-chemistry.org |
| 9-fluorenylmethyl N-succinimidyl carbonate | Fmoc-OSu | Low | Obtained from the reaction of Fmoc-Cl with the dicyclohexylammonium (B1228976) salt of N-hydroxysuccinimide. wikipedia.org |
Control of Adduct Formation and Rearrangements
Throughout the cycles of solid-phase peptide synthesis using the Fmoc strategy, various side reactions involving adduct formation and molecular rearrangements can occur, particularly during the base-mediated deprotection step.
The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). masterorganicchemistry.com This process generates a highly reactive dibenzofulvene (DBF) intermediate. While the deprotection base (piperidine) is intended to trap this DBF molecule to form a stable adduct, DBF can also react with other nucleophiles if not efficiently scavenged. nih.gov
Furthermore, the basic conditions required for Fmoc removal can catalyze other undesirable reactions, such as rearrangements and the formation of base adducts with the peptide chain itself. researchgate.net
Common Adducts and Rearrangements:
Aspartimide Formation: This is one of the most serious side reactions in Fmoc chemistry. nih.gov It occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a cyclic aspartimide intermediate. This intermediate can then be hydrolyzed to a mixture of products, including the desired α-aspartyl peptide and the undesired β-aspartyl peptide, and can also lead to racemization at the α-carbon. iris-biotech.deacs.org The use of piperidine for Fmoc deprotection is a known trigger for this reaction. acs.org Strategies to minimize aspartimide formation include using bulkier side-chain protecting groups for aspartate or adding acidic modifiers like formic acid to the piperidine deprotection solution. iris-biotech.deacs.org
Piperidine Adducts: Beyond trapping DBF, piperidine can sometimes react with the peptide itself. For instance, in peptides with a C-terminal cysteine, a base-catalyzed β-elimination can form dehydroalanine, to which piperidine can then add, forming an unwanted 3-(1-piperidinyl)alanine adduct. iris-biotech.de
Lossen Rearrangement: During the initial preparation of Fmoc-amino acids using reagents like Fmoc-N-hydroxysuccinimide, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH, an impurity that can be incorporated into the peptide. nih.gov
The table below outlines common side reactions associated with the Fmoc strategy and methods for their control.
| Side Reaction | Description | Contributing Factors | Control & Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues leading to racemization and formation of β-peptides. nih.govacs.org | Base-mediated deprotection (e.g., with piperidine). nih.govnih.gov | Use of bulky side-chain protecting groups (e.g., OEpe for Asp). acs.org Addition of acid modifiers (e.g., formic acid) to the deprotection solution. acs.org |
| Dibenzofulvene (DBF) Adducts | The reactive DBF byproduct of Fmoc cleavage can attach to the liberated N-terminal amine if not properly scavenged. | Inefficient trapping of DBF by the deprotection base. | Use of efficient scavengers like piperidine, which forms a stable adduct with DBF. wikipedia.org |
| Piperidine Adducts | Direct addition of piperidine to the peptide chain, e.g., forming 3-(1-piperidinyl)alanine from cysteine. iris-biotech.de | Base-catalyzed β-elimination from susceptible residues like Cys. iris-biotech.de | Use of appropriate side-chain protection for Cysteine (e.g., Trityl group). iris-biotech.de |
| Lossen Rearrangement | Rearrangement during Nα-Fmoc protection leading to β-alanine impurities. nih.gov | Use of certain activating reagents like N-hydroxysuccinimide. nih.gov | Use of alternative, cleaner Fmoc-donating reagents. nih.gov |
Derivatization and Functionalization of the Fluorene Moiety
Chemical Modifications of the Fluorene (B118485) Core for Tuned Reactivity
The reactivity of the fluorene core in compounds such as Ethyl 9H-fluoren-9-ylmethyl carbonate can be modulated through targeted chemical modifications at several key positions. The most accessible sites for derivatization are the C2, C7, and C9 positions of the fluorene ring system.
The C9 position is particularly noteworthy due to its acidity and the ability to introduce a wide variety of substituents. While in this compound this position is occupied by a methyl carbonate group, in related fluorene derivatives, this position can be functionalized to introduce new reactive handles or to modulate the steric environment around the core.
A summary of potential modifications and their effects on the fluorene core's reactivity is presented in the table below.
| Modification Site | Type of Modification | Potential Effect on Reactivity |
| C2, C7 | Introduction of electron-donating groups (e.g., -OCH3, -NH2) | Increases electron density, enhancing susceptibility to electrophilic attack. |
| C2, C7 | Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Decreases electron density, making the ring less reactive to electrophiles but more susceptible to nucleophilic aromatic substitution. |
| C9 | Alkylation or Arylation | Increases steric bulk, potentially directing the approach of reagents to other parts of the molecule. |
| C9 | Introduction of functional groups (e.g., -OH, -NH2) | Provides new sites for further derivatization and conjugation. |
These modifications allow for the rational design of fluorene-based molecules with tailored reactivity for specific applications, ranging from materials science to bioconjugation.
Synthesis of Fluorescent Fluorene Derivatives for Labeling Applications
The inherent fluorescence of the fluorene scaffold makes its derivatives, including those conceptually derived from this compound, attractive candidates for the development of fluorescent labels. The synthesis of such derivatives often involves the strategic introduction of fluorophores or the modification of the fluorene core itself to enhance its photophysical properties.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is structurally related to the core of this compound, is widely utilized in peptide synthesis. A key advantage of the Fmoc group is its fluorescence, which allows for the real-time monitoring of the deprotection process during synthesis. This intrinsic property underscores the potential of the fluorene moiety in labeling applications.
The synthesis of fluorescent fluorene derivatives can be achieved through several routes. One common approach involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce the fluorene moiety onto a molecule of interest. This reaction is versatile and can be applied to a wide range of substrates containing primary or secondary amines.
Fluorene-based fluorophores are valuable reagents for the detection of biomolecules. Their utility stems from their strong fluorescence and the ability to be conjugated to various biomolecules, including proteins and nucleic acids. While specific applications of this compound as a direct labeling agent are not extensively documented, the broader class of Fmoc-derivatives serves as a well-established platform for this purpose.
For instance, Fmoc-Cl can be used to label amino acids and peptides, with the resulting Fmoc-labeled products exhibiting strong fluorescence that can be detected with high sensitivity. This enables the quantification of amino acids and the monitoring of peptide synthesis. Furthermore, the Fmoc group can be incorporated into more complex fluorescent probes designed for specific biological targets.
The table below summarizes key properties of fluorene-based fluorescent labels.
| Property | Description | Relevance to Biomolecule Detection |
| High Quantum Yield | The fluorene moiety often exhibits high fluorescence quantum yields, meaning a large fraction of absorbed photons are re-emitted as fluorescence. | Enables sensitive detection of labeled biomolecules at low concentrations. |
| Photostability | Fluorene derivatives are generally photostable, resisting degradation upon exposure to light. | Allows for prolonged imaging and analysis without significant signal loss. |
| Environmental Sensitivity | The fluorescence of some fluorene derivatives can be sensitive to the polarity of their local environment. | Can be exploited to probe changes in the conformation or binding state of a biomolecule. |
| Tunable Emission | The emission wavelength of the fluorene core can be tuned by chemical modification. | Allows for the development of probes with different colors for multiplexed detection. |
Integration into Complex Molecular Architectures and Scaffolds
The fluorene unit, as present in this compound, can be integrated into a variety of complex molecular architectures and scaffolds. This versatility has led to its use in the construction of materials with interesting optical and electronic properties, as well as in the design of sophisticated molecular probes.
In materials science, fluorene-containing polymers are of significant interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The rigid and planar structure of the fluorene core contributes to the formation of well-ordered materials with efficient charge transport properties.
In the context of medicinal chemistry and drug discovery, the fluorene scaffold can be incorporated into larger molecules to impart specific properties. Its rigid nature can help to pre-organize a molecule into a bioactive conformation, while its aromatic surface can participate in key binding interactions with biological targets. The use of spirocyclic scaffolds, which can be conceptually related to modifications at the C9 position of fluorene, is an emerging area in drug design, offering access to novel three-dimensional chemical space.
The integration of the fluorene moiety into these complex systems often relies on the synthetic handles introduced through the derivatization strategies discussed in the preceding sections. By leveraging the tunable reactivity and functionality of the fluorene core, chemists can construct a wide array of sophisticated molecular systems with tailored properties and functions.
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl 9H-fluoren-9-ylmethyl carbonate and for gaining mechanistic insights into its reactions.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carbonate group would resonate at a characteristic downfield chemical shift. The numerous aromatic carbons of the fluorene (B118485) ring would appear in the range of δ 120-145 ppm. The methylene (B1212753) and methine carbons of the fluorenyl group, as well as the carbons of the ethyl group, would have distinct chemical shifts that are sensitive to their chemical environment.
A representative, though not identical, dataset for a similar Fmoc-derivative is presented below to illustrate the typical chemical shifts observed for the fluorenyl moiety.
Table 1: Representative ¹³C NMR Chemical Shifts for a Fluorenyl-containing Moiety in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 46.51 | CH |
| 72.76 | CH₂ |
| 105.27 | Aromatic CH |
| 120.28 | Aromatic CH |
| 123.20 | Aromatic CH |
| 125.33 | Aromatic CH |
| 127.45 | Aromatic CH |
| 128.26 | Aromatic CH |
| 134.89 | Aromatic C |
| 139.64 | Aromatic C |
| 141.43 | Aromatic C |
| 142.67 | Aromatic C |
| 152.40 | C=O |
| 157.18 | C=O |
Note: This data is for (9H-Fluoren-9-yl)methyl 2-oxopyridin-1(2H)-yl Carbonate and serves as an illustrative example. luxembourg-bio.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant, such as the widely used Fmoc protection of amines and amino acids.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of reactions involving this compound. It is routinely used to determine the purity of the starting material, to follow the consumption of the amine substrate, and to quantify the formation of the N-Fmoc protected product.
In a typical setup for analyzing the Fmoc protection of amino acids, a reversed-phase HPLC column is employed. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., containing trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety is a strong chromophore with a characteristic absorbance maximum around 254 nm or 262 nm. rsc.orgresearchgate.net
The retention times of the starting materials (amine/amino acid and this compound) and the Fmoc-protected product will be distinct, allowing for their separation and quantification. For example, in the analysis of Fmoc-amino acids, a C18 column is often used. spkx.net.cn The elution order will depend on the polarity of the compounds, with the more polar unreacted amino acid typically eluting earlier than the less polar Fmoc-protected product.
Table 2: Illustrative HPLC Conditions for Analysis of Fmoc-Amino Acids
| Parameter | Condition |
|---|---|
| Column | Chiralpak-IA (250mm X 4 mm) |
| Mobile Phase | 10% isopropyl alcohol : 90% hexane (B92381) containing 0.1% TFA |
| Flow Rate | 1 ml/min |
| Detection | UV at 254 nm |
Note: These conditions were used for the analysis of N-Fmoc α-amino acids and can be adapted for monitoring reactions involving this compound. rsc.org
Thin Layer Chromatography (TLC) for Reaction Progression
Thin Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of reactions involving this compound. It allows for a quick assessment of the consumption of the starting materials and the formation of the product.
For the Fmoc protection of amines, a common solvent system (eluent) for TLC is a mixture of ethyl acetate (B1210297) and hexane. rsc.orgresearchgate.net The ratio of these solvents can be adjusted to achieve optimal separation of the spots corresponding to the starting amine, this compound, and the Fmoc-protected product. The spots on the TLC plate are typically visualized under UV light, where the fluorenyl group of the Fmoc-containing compounds will appear as dark spots.
By spotting the reaction mixture at different time points alongside the starting materials as references, the progression of the reaction can be easily followed. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.
Kinetic Profiling and Reaction Progress Analysis
The progress of reactions utilizing this compound, such as the protection of amines, can be quantitatively monitored to establish a kinetic profile. This is typically achieved by taking aliquots from the reaction mixture at various time intervals and analyzing them by HPLC.
The concentration of the reactant (amine) and the product (Fmoc-protected amine) can be determined from the peak areas in the HPLC chromatograms. By plotting the concentration of the product as a function of time, a reaction progress curve can be generated. From this curve, the initial reaction rate can be determined, and by performing experiments under different concentrations of reactants, the rate law and rate constants for the reaction can be established.
Factors that can influence the reaction kinetics, such as solvent, temperature, and the presence of any catalysts, can be systematically investigated using this approach. For instance, the Fmoc protection of amines has been studied in aqueous media, and the reaction progress was monitored to determine the time required for completion under specific conditions. researchgate.net The detailed kinetic data obtained from such studies are invaluable for optimizing reaction conditions to achieve high yields and purity of the desired Fmoc-protected products.
Advanced Applications and Emerging Research Frontiers
Development of Novel Fluorenyl Carbonate Reagents with Tuned Reactivity and Stability
The classic Fmoc protecting group, while highly effective, has prompted research into derivatives with modified reactivity and stability to address specific challenges in synthesis. researchgate.net The development of new fluorenyl carbonate reagents is driven by the need for greater efficiency, reduced side reactions, and compatibility with a broader range of substrates. acs.org
One area of investigation involves modifying the fluorene (B118485) ring system to alter the lability of the protecting group. For example, the introduction of electron-withdrawing or -donating groups on the fluorene backbone can fine-tune the acidity of the C9 proton, thereby modulating the ease of cleavage by bases. This allows for the creation of a suite of protecting groups with a spectrum of stabilities, enabling more complex and orthogonal synthetic strategies where multiple protecting groups need to be removed selectively in a specific sequence. organic-chemistry.org
Another approach focuses on the carbonate portion of the molecule. While Ethyl 9H-fluoren-9-ylmethyl carbonate is a standard reagent, other derivatives such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are also widely used to introduce the Fmoc group. wikipedia.orgresearchgate.net Research into novel carbonate derivatives aims to improve reaction kinetics, minimize the formation of byproducts, and enhance solubility in various solvent systems. For instance, the development of water-soluble variants like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group facilitates peptide synthesis in aqueous media, a significant step towards greener chemical processes. nih.gov
The following table summarizes some key fluorenyl carbonate reagents and their characteristics:
| Reagent Name | Abbreviation | Key Features |
| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Highly reactive, can sometimes lead to the formation of dipeptides. |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide | Fmoc-OSu | More stable than Fmoc-Cl, commonly used for amine protection. tcichemicals.com |
| 9-Fluorenylmethyl Pentafluorophenyl Carbonate | Fmoc-OPfp | Used for the preparation of active esters for peptide coupling. |
| This compound | A standard reagent for introducing the Fmoc protecting group. |
These developments are crucial for synthesizing complex peptides and other molecules where precise control over chemical reactions is paramount. acs.org
Potential Applications in Medicinal Chemistry and Drug Discovery as Precursors or Modifiers
The Fmoc group, and by extension this compound, is a cornerstone of medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. jocpr.com Peptides are of significant interest in drug discovery due to their high specificity and potency. acs.org The Fmoc group's role as a temporary protecting group for amines is essential for the stepwise assembly of amino acids into complex peptide chains using solid-phase peptide synthesis (SPPS). nih.gov This methodology has enabled the development of numerous peptide drugs on the market today.
Beyond its role as a protecting group, the fluorene moiety itself has been explored as a scaffold in medicinal chemistry. Its rigid, planar structure and aromatic nature make it an interesting building block for designing molecules that can interact with biological targets such as proteins and nucleic acids.
Emerging research is also exploring the use of Fmoc-protected amino acids and peptides in the development of drug delivery systems. The self-assembly properties of certain Fmoc-amino acids into hydrogels are being investigated for the controlled release of encapsulated drugs. These hydrogels can be designed to be biocompatible and biodegradable, offering a promising platform for targeted drug delivery.
Contributions to Sustainable Chemistry through Efficient Protecting Group Strategies
The principles of green chemistry are increasingly influencing the design of chemical syntheses, and protecting group strategies are a key area of focus. peptide.com The use of this compound and the broader Fmoc methodology contribute to sustainable chemistry in several ways. The efficiency of Fmoc-based solid-phase peptide synthesis, which allows for the easy removal of excess reagents and byproducts by simple washing steps, reduces the need for complex purification procedures that can generate significant waste. lgcstandards.comrsc.org
However, traditional Fmoc-SPPS often relies on hazardous solvents like N,N-dimethylformamide (DMF). rsc.org A major frontier in sustainable chemistry is the development of greener alternatives. Research is actively underway to replace these solvents with more environmentally benign options. nih.gov Furthermore, strategies are being developed to minimize solvent usage altogether, such as "in-situ Fmoc removal" protocols that eliminate washing steps between coupling and deprotection. peptide.comtandfonline.com
The development of water-compatible protecting groups, such as the aforementioned Smoc group, represents a significant advancement in making peptide synthesis more sustainable. nih.gov By enabling reactions to be carried out in water, the reliance on volatile organic solvents is greatly reduced. The continuous evolution of Fmoc chemistry to incorporate greener practices underscores its importance in the future of sustainable chemical synthesis. researchgate.netpeptide-li.com
Integration into Materials Science for Functional Polymers and Electronic Devices
The unique properties of the fluorene group have led to its integration into materials science for the development of functional polymers and organic electronic devices. The fluorene core is highly fluorescent, making it a valuable component in organic light-emitting diodes (OLEDs) and fluorescent sensors. Polymers incorporating the fluorene moiety are being investigated for their potential in displays, lighting, and as sensory materials.
In the realm of functional polymers, the principles of peptide synthesis, which rely on protecting groups like Fmoc, are being adapted to create precisely defined polymer structures. youtube.com This allows for the synthesis of polymers with controlled sequences of monomers, leading to materials with tailored properties. For example, the self-assembly of Fmoc-modified peptides can be used to create nanomaterials with applications in tissue engineering and regenerative medicine.
The ability to precisely control the structure of molecules using Fmoc chemistry is also being leveraged in the development of materials for organic electronics. The ordered arrangement of fluorene-containing molecules can facilitate charge transport, a key property for applications in transistors and solar cells. While still an emerging area of research, the integration of protecting group strategies from organic synthesis into materials science holds significant promise for the creation of next-generation functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
